CYP1A2 Inhibition Comparison
In a controlled in vitro study using human liver microsomal fractions, hydroxyl methyl purine-one (8-methylxanthine) inhibited high-affinity phenacetin O-deethylase activity, a selective probe for CYP1A2, with an IC₅₀ of 100 µM [1]. Under identical experimental conditions, theophylline (1,3-dimethylxanthine) yielded an IC₅₀ of 120 µM, caffeine (1,3,7-trimethylxanthine) 140 µM, and 1-methylxanthine 260 µM [1]. This places 8-methylxanthine as a moderately more potent CYP1A2 inhibitor than theophylline (+20 µM absolute difference; 1.2-fold) and caffeine (+40 µM; 1.4-fold), while being less potent than pentoxifylline (62 µM) and IBMX (36 µM). The rank-order potency series is: IBMX > pentoxifylline > 8-methylxanthine > theophylline > caffeine > 1-methylxanthine [1].
| Evidence Dimension | CYP1A2 inhibition (high‑affinity phenacetin O‑deethylase) – IC₅₀ |
|---|---|
| Target Compound Data | 8‑Methylxanthine IC₅₀ = 100 µM |
| Comparator Or Baseline | Theophylline IC₅₀ = 120 µM; Caffeine IC₅₀ = 140 µM; 1‑Methylxanthine IC₅₀ = 260 µM; Pentoxifylline IC₅₀ = 62 µM; IBMX IC₅₀ = 36 µM |
| Quantified Difference | 8‑Methylxanthine is 1.2‑fold more potent than theophylline, 1.4‑fold more potent than caffeine, and 2.6‑fold more potent than 1‑methylxanthine in this assay. |
| Conditions | Human liver microsomal fraction; high‑affinity phenacetin O‑deethylase assay; paracetamol product quantified by GC‑NICI‑MS. |
Why This Matters
Procurement of 8‑methylxanthine rather than theophylline or caffeine is essential when a compound with intermediate CYP1A2 inhibitory potency is required for enzymatic phenotyping or drug–drug interaction studies, as the 20–40 µM IC₅₀ shift can alter experimental outcome interpretation.
- [1] Murray S, Odupitan AO, Murray BP, Boobis AR, Edwards RJ. Inhibition of human CYP1A2 activity in vitro by methylxanthines: potent competitive inhibition by 8-phenyltheophylline. Xenobiotica. 2001 Mar;31(3):135-51. View Source
